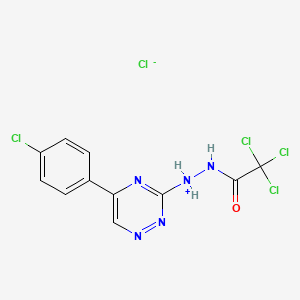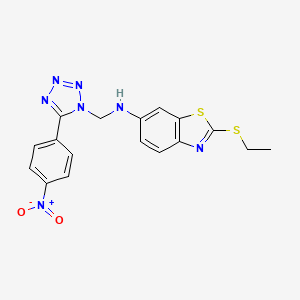
Ethanaminium, 2-cyano-N-(2-((2-cyanoethyl)amino)ethyl)-N-ethyl-N-(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethanaminium, 2-cyano-N-(2-((2-cyanoethyl)amino)ethyl)-N-ethyl-N-(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate is a complex organic compound It is characterized by its long-chain structure and multiple functional groups, including cyano, amine, and ester groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethanaminium, 2-cyano-N-(2-((2-cyanoethyl)amino)ethyl)-N-ethyl-N-(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group by a nucleophile. For example, the reaction of an amine with a cyanoethyl group.
Amidation Reactions: These involve the formation of an amide bond between an amine and a carboxylic acid derivative.
Esterification Reactions: These involve the formation of an ester bond between an alcohol and a carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Catalysts may also be used to enhance reaction rates.
化学反应分析
Types of Reactions
Ethanaminium, 2-cyano-N-(2-((2-cyanoethyl)amino)ethyl)-N-ethyl-N-(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines.
科学研究应用
Ethanaminium, 2-cyano-N-(2-((2-cyanoethyl)amino)ethyl)-N-ethyl-N-(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in the study of biological processes and as a potential therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ethanaminium, 2-cyano-N-(2-((2-cyanoethyl)amino)ethyl)-N-ethyl-N-(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context in which the compound is used.
相似化合物的比较
Similar Compounds
- Ethanaminium, 2-cyano-N-(2-((2-cyanoethyl)amino)ethyl)-N-ethyl-N-(2-((1-oxooctadecyl)amino)ethyl)-, ethyl sulfate
- Ethanaminium, 2-cyano-N-(2-((2-cyanoethyl)amino)ethyl)-N-ethyl-N-(2-((1-oxooctadecyl)amino)ethyl)-, methyl sulfate
- Ethanaminium, 2-cyano-N-(2-((2-cyanoethyl)amino)ethyl)-N-ethyl-N-(2-((1-oxooctadecyl)amino)ethyl)-, propyl sulfate
Uniqueness
The uniqueness of this compound lies in its specific structure and functional groups, which confer unique chemical and biological properties. These properties make it suitable for specific applications that similar compounds may not be able to fulfill.
属性
CAS 编号 |
68109-98-8 |
|---|---|
分子式 |
C32H63N5O5S |
分子量 |
629.9 g/mol |
IUPAC 名称 |
2-cyanoethyl-[2-(2-cyanoethylamino)ethyl]-ethyl-[2-(octadecanoylamino)ethyl]azanium;ethyl sulfate |
InChI |
InChI=1S/C30H57N5O.C2H6O4S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-30(36)34-26-29-35(4-2,27-20-23-32)28-25-33-24-19-22-31;1-2-6-7(3,4)5/h33H,3-21,24-29H2,1-2H3;2H2,1H3,(H,3,4,5) |
InChI 键 |
RYYWFBAJSDFMSG-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC[N+](CC)(CCC#N)CCNCCC#N.CCOS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


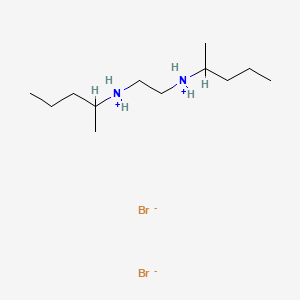

![octadecanoic acid;2,4,6-tris[(dimethylamino)methyl]phenol](/img/structure/B13771207.png)
![2-[2-[4-(Dimethylamino)phenyl]vinyl]-1,3,3-trimethyl-3H-indolium chloride](/img/structure/B13771213.png)
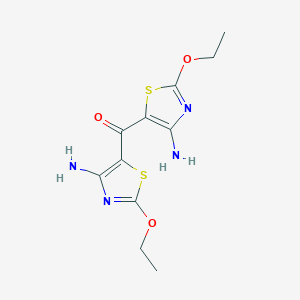

![N'-benzyl-N-[4-[2-[di(propan-2-yl)amino]ethoxy]phenyl]benzenecarboximidamide](/img/structure/B13771232.png)

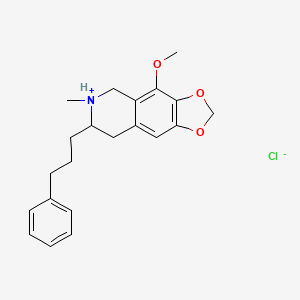
![1-Naphthalenesulfonic acid, 3-hydroxy-7-[(4-nitrobenzoyl)amino]-](/img/structure/B13771242.png)
